BMS-986235

Description

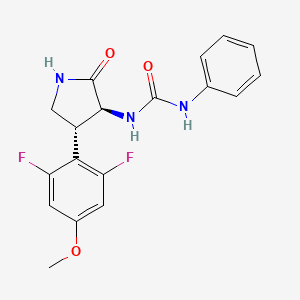

Structure

3D Structure

Properties

Molecular Formula |

C18H17F2N3O3 |

|---|---|

Molecular Weight |

361.3488 |

IUPAC Name |

1-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-phenylurea |

InChI |

InChI=1S/C18H17F2N3O3/c1-26-11-7-13(19)15(14(20)8-11)12-9-21-17(24)16(12)23-18(25)22-10-5-3-2-4-6-10/h2-8,12,16H,9H2,1H3,(H,21,24)(H2,22,23,25)/t12-,16-/m0/s1 |

InChI Key |

FJZNNKJZHQFMCK-LRDDRELGSA-N |

SMILES |

COC1=CC(=C(C(=C1)F)C2CNC(=O)C2NC(=O)NC3=CC=CC=C3)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-986235; BMS 986235; BMS986235; LAR-1219; LAR 1219; LAR1219; |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of BMS-986235: A Technical Guide to a Selective FPR2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986235, also known as LAR-1219, is a potent and selective small molecule agonist of the Formyl Peptide Receptor 2 (FPR2).[1][2][3][4] This receptor is a G-protein coupled receptor (GPCR) that plays a critical role in regulating inflammatory responses.[5] Activation of FPR2 is associated with pro-resolving effects, making it an attractive therapeutic target for conditions characterized by chronic inflammation, such as heart failure. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively binding to and activating FPR2. This activation initiates a cascade of intracellular signaling events that ultimately lead to the resolution of inflammation. The key mechanistic pillars of this compound action include:

-

Selective FPR2 Agonism: this compound demonstrates high potency and selectivity for human and mouse FPR2 over other formyl peptide receptors, such as FPR1. This selectivity is crucial for minimizing off-target effects.

-

Biased Signaling: Evidence suggests that this compound may act as a biased agonist, preferentially activating G-protein signaling pathways over β-arrestin recruitment. This biased signaling profile could contribute to its specific pro-resolving and cardioprotective effects.

-

Modulation of Innate Immune Cell Function: A primary downstream effect of FPR2 activation by this compound is the modulation of key innate immune cells. This includes the inhibition of neutrophil chemotaxis, preventing their excessive infiltration into inflamed tissues, and the stimulation of macrophage phagocytosis, promoting the clearance of cellular debris and apoptotic cells.

-

Induction of Anti-inflammatory Mediators: Activation of FPR2 by this compound leads to the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10), which plays a pivotal role in dampening inflammatory responses.

Quantitative Data

The following tables summarize the key quantitative data characterizing the activity of this compound.

| Parameter | Species | Value | Reference |

| EC50 (FPR2) | Human | 0.41 nM | |

| Mouse | 3.4 nM | ||

| EC50 (FPR1) | Human | >10,000 nM | |

| Pharmacokinetics (Mouse, 1 mg/kg, p.o.) | |||

| Cmax | 160 nmol/L | ||

| T1/2 | 0.68 hours | ||

| AUC(0-inf) | 120 nmol/L*h | ||

| Bioavailability | 24% |

Table 1: In Vitro Potency and In Vivo Pharmacokinetics of this compound.

| In Vivo Model | Species | Treatment | Key Findings | Reference |

| Myocardial Infarction (Permanent Coronary Artery Ligation) | Mouse | 0.3 mg/kg, p.o., daily for 28 days | Reduced infarct size, improved cardiac function, attenuated left ventricular remodeling. | |

| Mouse | 3 mg/kg, i.p., daily for 28 days | Prevented diastolic dysfunction and restored lung compliance in a model of inflammatory arthritis with cardiac comorbidities. |

Table 2: In Vivo Efficacy of this compound.

Signaling Pathways and Experimental Workflows

FPR2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of FPR2 by this compound, leading to its pro-resolving effects.

References

An In-Depth Technical Guide to the Formyl Peptide Receptor 2 Selectivity of BMS-986235

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986235, also known as LAR-1219, is a potent and selective agonist of the formyl peptide receptor 2 (FPR2).[1][2] FPR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in the resolution of inflammation.[1][3][4] Its activation by various ligands, including the anti-inflammatory lipid lipoxin A4, can modulate immune cell responses and promote tissue repair. This compound has been investigated for its therapeutic potential in conditions driven by chronic inflammation, such as heart failure. This technical guide provides a comprehensive overview of the FPR2 selectivity of this compound, detailing its binding and functional characteristics, the signaling pathways it modulates, and the experimental protocols used for its evaluation.

Quantitative Data Summary

The selectivity of this compound for FPR2 has been demonstrated through a variety of in vitro assays. The following tables summarize the key quantitative data regarding its potency and efficacy at human and mouse FPRs.

Table 1: Functional Potency (EC50) of this compound at Formyl Peptide Receptors

| Receptor | Species | Assay Type | EC50 (nM) | Reference |

| FPR2 | Human | Calcium Mobilization | 0.41 | |

| FPR2 | Mouse | Calcium Mobilization | 3.4 | |

| FPR1 | Human | Calcium Mobilization | 2800 |

Table 2: Functional Activity of this compound in Cellular Assays

| Assay | Cell Type | Measurement | Value (nM) | Reference |

| Neutrophil Chemotaxis | Human HL-60 cells | IC50 | 57 | |

| Macrophage Phagocytosis | Mouse Peritoneal Macrophages | EC50 | 2 |

FPR2 Signaling Pathways

Activation of FPR2 by agonists like this compound initiates a cascade of intracellular signaling events. As a GPCR, FPR2 primarily couples to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also activate other downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a hallmark of FPR2 activation. Furthermore, FPR2 signaling can involve the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the FPR2 selectivity of this compound. These protocols are based on standard techniques reported in the literature.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Culture: Cells stably expressing human or mouse FPR1 or FPR2 (e.g., HEK293 or CHO cells) are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for approximately 1 hour at 37°C.

-

Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of this compound at various concentrations.

-

Data Acquisition: Fluorescence intensity is monitored in real-time immediately following compound addition. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: The change in fluorescence is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

cAMP Inhibition Assay

This assay quantifies the ability of an agonist to inhibit the production of cyclic AMP.

Methodology:

-

Cell Culture: Cells expressing the target receptor are cultured in a suitable medium.

-

Assay Setup: Cells are harvested and resuspended in stimulation buffer.

-

Stimulation: Cells are incubated with various concentrations of this compound in the presence of an adenylyl cyclase activator, such as forskolin.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: The amount of cAMP produced is inversely proportional to the HTRF signal. Data are plotted to generate a dose-response curve and calculate the EC50 for cAMP inhibition.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor.

Methodology:

-

Cell Line: An engineered cell line (e.g., DiscoverX PathHunter®) is used, which co-expresses the FPR2 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Assay: Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme.

-

Detection: A substrate is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal.

-

Data Analysis: The luminescence intensity is proportional to the extent of β-arrestin recruitment and is used to generate a dose-response curve and determine the EC50.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Methodology:

-

Cell Isolation: Neutrophils are isolated from human peripheral blood.

-

Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber is filled with a chemoattractant (e.g., fMLP), and the isolated neutrophils are placed in the upper chamber.

-

Inhibition: this compound is added to the upper chamber at various concentrations to assess its inhibitory effect on chemotaxis.

-

Incubation: The plate is incubated to allow neutrophil migration through the membrane towards the chemoattractant.

-

Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The percentage of inhibition of migration is calculated for each concentration of this compound, and an IC50 value is determined.

Macrophage Phagocytosis Assay

This assay measures the ability of a compound to enhance the engulfment of particles by macrophages.

Methodology:

-

Macrophage Culture: Primary macrophages (e.g., mouse peritoneal macrophages) or a macrophage-like cell line are cultured in a multi-well plate.

-

Stimulation: The macrophages are pre-incubated with various concentrations of this compound.

-

Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan bioparticles) are added to the macrophage culture.

-

Incubation: The plate is incubated to allow for phagocytosis to occur.

-

Quenching and Measurement: A quenching solution is added to extinguish the fluorescence of non-ingested particles. The fluorescence of the ingested particles is then measured using a plate reader.

-

Data Analysis: The increase in fluorescence intensity, indicating enhanced phagocytosis, is plotted against the concentration of this compound to determine the EC50 value.

Conclusion

This compound is a highly potent and selective agonist for the formyl peptide receptor 2. Its selectivity for FPR2 over FPR1 is substantial, as demonstrated by a significant difference in functional potency. This compound effectively modulates key cellular functions mediated by FPR2, including inhibiting neutrophil chemotaxis and promoting macrophage phagocytosis, which are critical processes in the resolution of inflammation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug discovery who are investigating the therapeutic potential of FPR2 agonists. The comprehensive data and pathway diagrams further elucidate the mechanism of action of this compound and underscore its promise as a selective modulator of the immune response.

References

An In-depth Technical Guide to the Cellular Target of LAR-1219

For Researchers, Scientists, and Drug Development Professionals

Core Target Identification: Formyl Peptide Receptor 2 (FPR2)

LAR-1219, also known as BMS-986235, is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) implicated in the resolution of inflammation.[1][2][3][4][5] Its selective agonism of FPR2 makes it a promising therapeutic candidate for conditions characterized by chronic inflammation, such as heart failure. Unlike broader spectrum agonists, LAR-1219 exhibits significant selectivity for FPR2 over the related Formyl Peptide Receptor 1 (FPR1), which is crucial for minimizing off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of LAR-1219 with its cellular target and its functional consequences.

Table 1: Receptor Binding Affinity and Potency

| Parameter | Species | Receptor | Value | Reference |

| EC50 | Human | FPR2 | 0.41 nM | |

| EC50 | Mouse | FPR2 | 3.4 nM | |

| EC50 | Human | FPR1 | 2800 nM | |

| Selectivity | Human | FPR1/FPR2 | >7000-fold |

Table 2: In Vitro Functional Activity

| Assay | Cell Type | Parameter | Value | Reference |

| Neutrophil Chemotaxis | Human HL-60 cells | IC50 | 57 nM | |

| Macrophage Phagocytosis | Mouse Peritoneal Macrophages | Stimulation | - | |

| IL-10 Production | Human Blood | Increase | - |

Signaling Pathways

Activation of FPR2 by LAR-1219 initiates a signaling cascade that ultimately leads to the resolution of inflammation. This process involves G protein-dependent and potentially β-arrestin-mediated pathways.

Caption: FPR2 Signaling Pathway Activated by LAR-1219.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of LAR-1219 with its cellular target.

FPR2-Mediated Calcium Mobilization Assay

This assay is used to determine the potency (EC50) of LAR-1219 in activating FPR2.

-

Cell Line: HEK293 cells stably expressing human or mouse FPR2.

-

Reagents:

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

LAR-1219 stock solution in DMSO.

-

-

Procedure:

-

Seed FPR2-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127.

-

Dilute the dye mixture in Assay Buffer to the final working concentration.

-

Remove culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

Wash the cells twice with Assay Buffer.

-

Prepare serial dilutions of LAR-1219 in Assay Buffer.

-

Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add the LAR-1219 dilutions to the cells and immediately begin recording fluorescence intensity over time.

-

The peak fluorescence response is used to calculate EC50 values using a four-parameter logistic equation.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of LAR-1219 to inhibit neutrophil migration towards a chemoattractant.

-

Cell Line: Human promyelocytic leukemia cell line (HL-60), differentiated into a neutrophil-like phenotype.

-

Apparatus: Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size).

-

Reagents:

-

Chemoattractant (e.g., fMLP or C5a).

-

RPMI 1640 medium with 0.5% BSA.

-

Calcein-AM (for cell labeling).

-

LAR-1219 stock solution in DMSO.

-

-

Procedure:

-

Label differentiated HL-60 cells with Calcein-AM.

-

Resuspend the labeled cells in RPMI 1640 with 0.5% BSA.

-

Pre-incubate the cells with various concentrations of LAR-1219.

-

Add the chemoattractant to the lower wells of the Boyden chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add the LAR-1219-treated cell suspension to the upper chamber.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.

-

After incubation, remove non-migrated cells from the upper surface of the membrane.

-

Quantify the migrated cells on the lower surface of the membrane by measuring fluorescence.

-

Calculate the percent inhibition of chemotaxis for each LAR-1219 concentration to determine the IC50.

-

Macrophage Phagocytosis Assay

This assay assesses the effect of LAR-1219 on the phagocytic activity of macrophages.

-

Cells: Primary mouse peritoneal macrophages or a macrophage cell line (e.g., J774).

-

Reagents:

-

Fluorescently labeled particles (e.g., zymosan bioparticles or fluorescent microspheres).

-

DMEM with 10% FBS.

-

Trypan Blue.

-

LAR-1219 stock solution in DMSO.

-

-

Procedure:

-

Plate macrophages in a 96-well plate and allow them to adhere.

-

Treat the macrophages with different concentrations of LAR-1219 for a specified period.

-

Add the fluorescently labeled particles to the wells.

-

Incubate for 1-2 hours to allow for phagocytosis.

-

Wash the cells to remove non-ingested particles.

-

Quench the fluorescence of extracellular particles using Trypan Blue.

-

Measure the intracellular fluorescence using a fluorescence plate reader.

-

An increase in fluorescence indicates enhanced phagocytosis.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for characterizing a novel FPR2 agonist like LAR-1219.

Caption: Experimental Workflow for LAR-1219 Characterization.

References

- 1. criver.com [criver.com]

- 2. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Unraveling the Cardioprotective Signaling of BMS-986235: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986235, also known as LAR-1219, is a selective and orally active agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor implicated in the resolution of inflammation.[1][2][3] This technical guide provides an in-depth exploration of the this compound signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. Preclinical studies have demonstrated its potential in preventing heart failure by modulating inflammatory responses and promoting tissue repair.[1][4] this compound exhibits a biased agonism, which distinguishes its signaling profile from other FPR2 agonists and may contribute to its cardioprotective effects.

Core Signaling Pathway of this compound

This compound exerts its effects by binding to and activating FPR2. This activation triggers a cascade of intracellular signaling events that collectively contribute to a pro-resolving inflammatory phenotype. The primary signaling axis involves the activation of Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is associated with the anti-inflammatory and cell-differentiating effects of the compound.

Furthermore, this compound has been shown to be a biased agonist, favoring the G-protein pathway and phosphorylation of ERK1/2 over the recruitment of β-arrestin. This bias is significant as β-arrestin recruitment is often associated with receptor desensitization and internalization. By minimizing β-arrestin engagement, this compound may induce a more sustained signaling response, a feature that is potentially beneficial for chronic conditions like heart failure.

Downstream of these initial events, this compound has been shown to inhibit neutrophil chemotaxis, a key process in the acute inflammatory response, and stimulate macrophage phagocytosis, which is crucial for clearing cellular debris and promoting tissue repair. In preclinical models of myocardial infarction, these cellular effects translate to reduced infarct size, attenuated cardiac remodeling, and preserved cardiac function.

Figure 1: this compound signaling pathway through the FPR2 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value (nM) | Reference |

| EC50 (FPR2) | Human | 0.41 | |

| EC50 (FPR2) | Mouse | 3.4 | |

| EC50 (cAMP Inhibition) | - | 4.5 |

Table 2: In Vivo Pharmacokinetics of this compound in Mice (1 mg/kg, p.o.)

| Parameter | Value | Unit | Reference |

| Cmax | 160 | nmol/L | |

| T1/2 | 0.68 | hours | |

| AUC(0-inf) | 120 | nmol/L*h | |

| Bioavailability (BA) | 24 | % |

Table 3: In Vivo Efficacy of this compound in a Mouse Myocardial Infarction Model

| Treatment | Effect | Magnitude of Change | Reference |

| This compound (0.3 mg/kg, p.o., daily for 24 days) | Attenuation of left ventricle and global cardiac remodeling | - | |

| This compound (0.3 mg/kg, p.o., daily for 24 days) | Reduction in infarct length | 39% relative to vehicle |

Detailed Experimental Protocols

Gαi2 Activation and β-Arrestin Recruitment Assays (BRET)

This protocol describes the use of Bioluminescence Resonance Energy Transfer (BRET) to measure Gαi2 activation and β-arrestin recruitment in response to this compound in HEK293 cells or primary human cardiac fibroblasts.

Materials:

-

HEK293 cells or human primary cardiac fibroblasts

-

Human FPR2 expression vector

-

BRET biosensors for Gαi2 activation (e.g., Rap1GAP(1–442)-RlucII/rGFP-CAAX/Gαi2)

-

BRET biosensors for β-arrestin recruitment (e.g., β-arrestin1-RlucII/rGFP-CAAX)

-

Cell culture medium and supplements

-

Transfection reagent

-

This compound

-

BRET plate reader

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells or cardiac fibroblasts in appropriate medium. Co-transfect the cells with the human FPR2 expression vector and the respective BRET biosensor constructs using a suitable transfection reagent.

-

Cell Seeding: After 24-48 hours of transfection, seed the cells into 96-well microplates.

-

Agonist Stimulation: Prepare serial dilutions of this compound. Add the agonist to the cells at various concentrations.

-

BRET Measurement: Measure the BRET signal using a plate reader at specified time points (e.g., 5 minutes for dose-response curves, or over 30 minutes for kinetic studies). The BRET ratio is calculated as the ratio of the light emission from the acceptor fluorophore to the light emission from the donor luciferase.

-

Data Analysis: Plot the change in BRET ratio against the logarithm of the agonist concentration to generate dose-response curves and determine EC50 values.

Figure 2: Experimental workflow for BRET-based assays.

cAMP Inhibition Assay

This protocol outlines the method to assess the inhibitory effect of this compound on adenylyl cyclase activity by measuring intracellular cAMP levels.

Materials:

-

CHO cells stably expressing FPR2

-

Forskolin (adenylyl cyclase activator)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Cell culture medium and supplements

Procedure:

-

Cell Culture: Culture FPR2-expressing CHO cells to confluence.

-

Cell Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Adenylyl Cyclase Activation: Stimulate the cells with forskolin to induce cAMP production.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine the IC50 value.

Figure 3: Experimental workflow for the cAMP inhibition assay.

Conclusion

This compound is a promising therapeutic candidate that selectively targets the FPR2 receptor to promote the resolution of inflammation. Its unique biased signaling profile, favoring G-protein-mediated pathways over β-arrestin recruitment, may offer a sustained therapeutic effect, particularly in the context of chronic inflammatory conditions such as heart failure. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further elucidate the therapeutic potential of this novel compound. Further investigation into the downstream targets and long-term effects of this compound will be crucial in its clinical development.

References

The Discovery and Synthesis of BMS-986235: A Novel Selective FPR2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986235, also known as LAR-1219, is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in the resolution of inflammation.[1][2][3] Developed by Bristol-Myers Squibb, this small molecule has shown promise in preclinical models for the treatment of conditions driven by chronic inflammation, particularly in the context of cardiovascular disease and heart failure.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and Lead Optimization

The discovery of this compound began with a high-throughput screening campaign that identified a simple linear urea compound with moderate FPR2 agonist activity. This initial hit served as the starting point for a comprehensive lead optimization program aimed at improving potency, selectivity, and pharmacokinetic properties.

A key breakthrough in the optimization process was the introduction of a rigid pyrrolidinone core, which was designed to mimic the bioactive conformation of the linear urea hit. This structural modification led to a significant increase in potency for both FPR2 and the related receptor, FPR1. Subsequent structure-activity relationship (SAR) studies focused on the substituents of the lactam ring to enhance selectivity for FPR2 over FPR1. This effort culminated in the identification of this compound, which demonstrated a greater than 7,000-fold selectivity for FPR2.

Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship for key compounds in the lead optimization of this compound.

| Compound | R1 | R2 | hFPR2 EC50 (nM) | hFPR1 EC50 (nM) | Selectivity (FPR1/FPR2) |

| Initial Hit (Linear Urea) | - | - | 500 | 1000 | 2 |

| Pyrrolidinone Core | H | Phenyl | 10 | 20 | 2 |

| 13a | 4-F-Phenyl | Phenyl | 5 | 15 | 3 |

| 13b | 4-Cl-Phenyl | Phenyl | 3 | 10 | 3.3 |

| This compound (13c) | 2,6-diF-4-MeO-Phenyl | Phenyl | 0.41 | >3000 | >7300 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the key pyrrolidinone core followed by the introduction of the urea moiety. While the full detailed experimental protocol from the primary publication's supplementary materials was not publicly available, a general synthetic route can be outlined based on the information provided in the publication and related patents.

Synthetic Scheme

Caption: Generalized synthetic scheme for this compound.

Experimental Protocol (General)

-

Synthesis of the Pyrrolidinone Core (Intermediate 1): A substituted benzaldehyde is reacted with a suitable pyrrolidinone precursor via an aldol condensation to form a key intermediate. This is followed by a cyclization reaction to yield the disubstituted pyrrolidinone core.

-

Reduction to the Amine (Intermediate 2): The ketone on the pyrrolidinone ring of Intermediate 1 is reduced to the corresponding amine.

-

Urea Formation: The amine (Intermediate 2) is then reacted with phenyl isocyanate to form the final product, this compound.

Mechanism of Action and Signaling Pathway

This compound is a selective agonist of FPR2, a G-protein coupled receptor (GPCR) that is primarily coupled to the inhibitory G-protein, Gαi. Activation of FPR2 by this compound initiates a signaling cascade that plays a crucial role in resolving inflammation.

Caption: FPR2 signaling pathway activated by this compound.

Upon binding of this compound to FPR2, the Gαi subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The increased intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates downstream targets, leading to the observed cellular responses.

Preclinical Pharmacology

The biological activity of this compound was evaluated in a series of in vitro and in vivo assays to confirm its potency, selectivity, and therapeutic potential.

In Vitro Activity

| Assay | Cell Type | Endpoint | This compound EC50/IC50 (nM) |

| FPR2 Agonism | hFPR2-expressing cells | Calcium Flux | 0.41 |

| FPR1 Agonism | hFPR1-expressing cells | Calcium Flux | >3000 |

| Neutrophil Chemotaxis | Human Neutrophils | Inhibition of fMLP-induced migration | 1.2 |

| Macrophage Phagocytosis | Mouse Peritoneal Macrophages | Stimulation of phagocytosis | 15 |

In Vivo Efficacy in a Mouse Model of Myocardial Infarction

The therapeutic potential of this compound was assessed in a mouse model of myocardial infarction (MI), a condition characterized by significant inflammation.

| Parameter | Vehicle Control | This compound (1 mg/kg, p.o.) |

| Infarct Size (%) | 45 ± 5 | 28 ± 4 |

| Ejection Fraction (%) | 35 ± 3 | 48 ± 4 |

| Left Ventricular End-Systolic Volume (µL) | 60 ± 7 | 42 ± 5 |

| Left Ventricular End-Diastolic Volume (µL) | 92 ± 8 | 80 ± 6 |

| p < 0.05 vs. Vehicle Control |

Treatment with this compound significantly reduced infarct size, improved cardiac function as measured by ejection fraction, and attenuated adverse left ventricular remodeling.

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in mice.

| Parameter | Value (1 mg/kg, p.o.) |

| Cmax (nM) | 160 |

| Tmax (h) | 0.5 |

| AUC (nM*h) | 320 |

| Bioavailability (%) | 25 |

Experimental Protocols

Neutrophil Chemotaxis Assay (General Protocol)

Objective: To assess the ability of this compound to inhibit neutrophil migration towards a chemoattractant.

Materials:

-

Human neutrophils isolated from healthy donor blood.

-

Chemoattractant (e.g., fMLP).

-

This compound.

-

Boyden chamber with a polycarbonate membrane (3-5 µm pores).

-

Assay buffer (e.g., HBSS with 0.1% BSA).

-

Plate reader for quantifying migrated cells.

Procedure:

-

Isolate human neutrophils using a standard density gradient centrifugation method.

-

Resuspend neutrophils in assay buffer to a concentration of 1 x 10^6 cells/mL.

-

Add the chemoattractant (e.g., 10 nM fMLP) to the lower wells of the Boyden chamber.

-

In the upper wells, add the neutrophil suspension pre-incubated with various concentrations of this compound or vehicle control.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the bottom of the membrane.

-

Quantify the number of migrated cells by counting under a microscope or by using a plate reader-based method (e.g., calcein-AM staining).

Macrophage Phagocytosis Assay (General Protocol)

Objective: To determine the effect of this compound on the phagocytic activity of macrophages.

Materials:

-

Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7).

-

Fluorescently labeled particles (e.g., FITC-zymosan or fluorescent beads).

-

This compound.

-

Culture medium (e.g., DMEM with 10% FBS).

-

Quenching solution (e.g., Trypan Blue).

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Plate macrophages in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Add the fluorescently labeled particles to the wells and incubate for 1-2 hours to allow for phagocytosis.

-

Wash the cells with cold PBS to remove non-internalized particles.

-

Add quenching solution to extinguish the fluorescence of any remaining extracellular particles.

-

Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells (macrophages that have phagocytosed particles) and the mean fluorescence intensity (amount of phagocytosis per cell). Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.

Mouse Myocardial Infarction Model (General Protocol)

Objective: To evaluate the in vivo efficacy of this compound in a model of heart failure.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments.

-

Suture material.

-

This compound formulation for oral gavage.

-

Echocardiography equipment.

Procedure:

-

Anesthetize the mice and perform a left thoracotomy to expose the heart.

-

Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

Close the chest and allow the animals to recover.

-

Administer this compound or vehicle control orally once daily, starting 24 hours after surgery and continuing for the duration of the study (e.g., 28 days).

-

At the end of the treatment period, perform echocardiography to assess cardiac function (e.g., ejection fraction, ventricular volumes).

-

Euthanize the animals and harvest the hearts for histological analysis (e.g., measurement of infarct size).

Conclusion

This compound is a potent and selective FPR2 agonist discovered through a rigorous lead optimization campaign. Its mechanism of action, involving the activation of a pro-resolving signaling pathway, has been well-characterized. Preclinical studies have demonstrated its ability to modulate key inflammatory cell functions and have shown significant therapeutic benefit in a relevant animal model of heart failure. These findings support the continued investigation of this compound as a potential novel therapy for inflammatory diseases. However, it should be noted that the clinical development of this compound has been discontinued for undisclosed reasons. Nevertheless, the discovery and characterization of this compound provide valuable insights for the future development of selective FPR2 agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on BMS-986235 and the Resolution of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is an active and highly regulated process critical for restoring tissue homeostasis following injury or infection. Dysregulation of this process can lead to chronic inflammation and the pathogenesis of numerous diseases. A key receptor implicated in the resolution of inflammation is the Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2).[1] Activation of FPR2 by endogenous pro-resolving mediators, such as lipoxin A4 and resolvin D1, initiates a cascade of events that collectively dampen the inflammatory response and promote tissue repair.[2] BMS-986235 is a potent and selective small molecule agonist of FPR2 that has emerged as a promising therapeutic candidate for diseases characterized by chronic inflammation.[3][4][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action in promoting the resolution of inflammation, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: FPR2 Agonism

This compound exerts its pro-resolving effects by selectively binding to and activating FPR2, a G-protein coupled receptor (GPCR) expressed on various immune cells, including neutrophils and macrophages. FPR2 activation by this compound triggers several key cellular responses that are central to the resolution of inflammation:

-

Inhibition of Neutrophil Chemotaxis: By activating FPR2, this compound can inhibit the migration of neutrophils to the site of inflammation, a critical step in preventing excessive tissue damage.

-

Stimulation of Macrophage Phagocytosis: this compound enhances the phagocytic capacity of macrophages, promoting the clearance of apoptotic cells and cellular debris, a process known as efferocytosis.

-

Polarization of Macrophages to a Pro-Resolving Phenotype: Treatment with this compound has been shown to increase the expression of markers associated with a pro-resolving macrophage phenotype (often referred to as M2-like), such as arginase-1 and CD206.

-

Modulation of Cytokine Production: this compound can stimulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in suppressing pro-inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on publicly available information.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Receptor | Value | Assay Type | Reference |

| EC50 | Human | FPR2 | 0.41 nM | G-protein activation | |

| EC50 | Mouse | FPR2 | 3.4 nM | G-protein activation | |

| IC50 | Human | FPR1 | 2800 nM | G-protein activation | |

| EC50 | Mouse | Macrophage Phagocytosis | ~2 nM | Zymosan Phagocytosis | |

| IC50 | Human | Neutrophil Chemotaxis (HL-60) | 57 nM | Transwell Migration |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Cmax | 160 nmol/L | 1 mg/kg, p.o. | |

| T1/2 | 0.68 hours | 1 mg/kg, p.o. | |

| AUC0-inf | 120 nmol/L*h | 1 mg/kg, p.o. | |

| Bioavailability (BA) | 24% | 1 mg/kg, p.o. |

Signaling Pathways and Experimental Workflows

FPR2 Signaling Pathway

Activation of FPR2 by this compound initiates a complex network of intracellular signaling events that ultimately lead to the pro-resolving cellular responses. The following diagram illustrates the key components of the FPR2 signaling pathway.

Caption: FPR2 Signaling Pathway Activated by this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a pro-resolving agent like this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay

This protocol is adapted from standard Boyden chamber assays and the methodologies described in studies evaluating FPR2 agonists.

Objective: To determine the inhibitory effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

-

Human neutrophils isolated from healthy donor blood.

-

Boyden chamber apparatus with 5 µm pore size polycarbonate membranes.

-

Chemoattractant (e.g., fMLP or IL-8).

-

This compound at various concentrations.

-

Assay buffer (e.g., HBSS with 0.1% BSA).

-

Cell viability stain (e.g., Calcein-AM or CellTiter-Glo®).

Procedure:

-

Isolate human neutrophils from peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.

-

Resuspend the isolated neutrophils in assay buffer at a concentration of 1 x 106 cells/mL.

-

Prepare serial dilutions of this compound in assay buffer. Pre-incubate the neutrophils with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add the chemoattractant solution to the lower wells of the Boyden chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add 50 µL of the pre-incubated neutrophil suspension to the upper chamber of each well.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.

-

Quantify the migrated cells in the lower chamber. This can be done by:

-

Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence with a plate reader.

-

Lysing the cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®).

-

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound relative to the vehicle control.

Macrophage Phagocytosis Assay

This protocol is based on methods used to assess macrophage phagocytic activity.

Objective: To quantify the effect of this compound on the phagocytosis of particles by macrophages.

Materials:

-

Primary macrophages (e.g., mouse peritoneal macrophages or bone marrow-derived macrophages) or a macrophage-like cell line (e.g., RAW 264.7).

-

Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres).

-

This compound at various concentrations.

-

Culture medium (e.g., DMEM with 10% FBS).

-

Quenching solution (e.g., Trypan Blue) to quench extracellular fluorescence.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Culture macrophages in a 96-well plate until adherent.

-

Wash the cells with fresh culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound solutions or vehicle control to the macrophage-containing wells and incubate for 15-30 minutes at 37°C.

-

Add the fluorescently labeled particles to each well at a particle-to-cell ratio of approximately 10:1.

-

Incubate for 60-90 minutes at 37°C to allow for phagocytosis.

-

After incubation, aspirate the medium and wash the cells gently with cold PBS to remove non-ingested particles.

-

Add the quenching solution (e.g., 0.2% Trypan Blue) for 1-2 minutes to quench the fluorescence of any particles attached to the outside of the cells.

-

Wash the cells again with PBS.

-

Quantify phagocytosis by:

-

Flow Cytometry: Detach the cells and analyze the percentage of fluorescently positive cells and the mean fluorescence intensity.

-

Fluorescence Microscopy: Visualize and count the number of ingested particles per cell.

-

-

Calculate the fold-increase in phagocytosis for each concentration of this compound relative to the vehicle control.

IL-10 Gene Expression Assay

This protocol outlines the steps to measure the effect of this compound on the gene expression of the anti-inflammatory cytokine IL-10 in human peripheral blood mononuclear cells (PBMCs).

Objective: To determine if this compound upregulates the expression of IL-10 mRNA.

Materials:

-

Human PBMCs isolated from healthy donor blood.

-

This compound at various concentrations.

-

RPMI-1640 medium with 10% FBS.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green or TaqMan probes for IL-10 and a housekeeping gene like GAPDH).

Procedure:

-

Isolate PBMCs from human blood using a density gradient medium (e.g., Ficoll-Paque).

-

Resuspend the PBMCs in RPMI-1640 medium and seed them in a 24-well plate at a density of 1-2 x 106 cells/well.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound solutions or vehicle control to the cells and incubate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for human IL-10 and a housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in IL-10 gene expression in this compound-treated cells compared to vehicle-treated cells.

In Vivo Myocardial Infarction Model

This is a generalized protocol for a murine model of myocardial infarction (MI) to evaluate the in vivo efficacy of this compound, based on established guidelines and published studies.

Objective: To assess the ability of this compound to improve cardiac structure and function and promote the resolution of inflammation following MI.

Materials:

-

Male C57BL/6 or BALB/c mice (8-12 weeks old).

-

This compound formulated for oral administration.

-

Anesthesia (e.g., isoflurane).

-

Surgical instruments for thoracotomy.

-

Suture for coronary artery ligation.

-

Echocardiography system.

-

Histology reagents.

Procedure:

-

Anesthetize the mice and perform a left thoracotomy to expose the heart.

-

Permanently ligate the left anterior descending (LAD) coronary artery to induce MI.

-

Close the chest and allow the animals to recover.

-

Administer this compound (e.g., 0.3-3 mg/kg) or vehicle control daily by oral gavage, starting shortly after the MI procedure.

-

Monitor the animals for survival and well-being.

-

At predetermined time points (e.g., 7, 14, and 28 days post-MI), perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening, and ventricular dimensions).

-

At the end of the study, euthanize the animals and harvest the hearts.

-

Process the hearts for histological analysis to:

-

Measure infarct size (e.g., using TTC staining).

-

Assess cardiac remodeling (e.g., ventricular wall thickness, chamber dilation).

-

Characterize the inflammatory infiltrate (e.g., immunohistochemistry for neutrophils and macrophages).

-

Evaluate fibrosis (e.g., Masson's trichrome or Picrosirius red staining).

-

-

Analyze the data to compare the effects of this compound treatment with the vehicle control group.

Conclusion

This compound is a selective FPR2 agonist that promotes the resolution of inflammation through a multi-faceted mechanism of action. By inhibiting neutrophil chemotaxis, enhancing macrophage phagocytosis, and promoting a pro-resolving macrophage phenotype, this compound represents a promising therapeutic strategy for a range of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other pro-resolving therapeutic candidates. Further research and clinical development will be crucial in fully elucidating the therapeutic potential of targeting the FPR2 pathway for the resolution of inflammation.

References

- 1. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]

- 2. Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Modulatory Effect of LAR-1219 on Neutrophil Chemotaxis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAR-1219 (also known as BMS-986235) is a potent and selective small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in the resolution of inflammation.[1][2][3] Emerging evidence indicates that LAR-1219 exerts a significant inhibitory effect on neutrophil chemotaxis, a critical process in the inflammatory cascade.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of LAR-1219, its quantitative effects on neutrophil migration, and the experimental protocols utilized to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics targeting neutrophil function.

Introduction to LAR-1219 and Neutrophil Chemotaxis

Neutrophils are the first line of defense in the innate immune system, rapidly migrating to sites of infection or injury in a process known as chemotaxis. This directional movement is guided by a gradient of chemoattractants, including N-formylated peptides, chemokines, and lipids. While essential for host defense, dysregulated or excessive neutrophil infiltration can lead to significant tissue damage and contribute to the pathology of numerous inflammatory diseases.

LAR-1219 (this compound) is a novel, orally active pyrrolidinone-based compound that has been identified as a highly potent and selective agonist for FPR2. FPR2 is a unique receptor that, depending on the activating ligand, can mediate both pro-inflammatory and pro-resolving signals. The selective activation of FPR2 by LAR-1219 has been shown to promote the resolution of inflammation, in part by modulating neutrophil activity. A key finding is the inhibition of neutrophil chemotaxis, suggesting a potential therapeutic application for LAR-1219 in controlling inflammatory responses.

Mechanism of Action: FPR2-Mediated Inhibition of Chemotaxis

LAR-1219 exerts its effects by binding to and activating FPR2 on the surface of neutrophils. As a G-protein coupled receptor, FPR2 activation by LAR-1219 is believed to initiate a downstream signaling cascade that ultimately interferes with the cellular machinery responsible for directional migration.

While the precise signaling pathway for LAR-1219's inhibitory effect is a subject of ongoing research, the current understanding of FPR2 signaling in neutrophils allows for the construction of a putative pathway. It is hypothesized that LAR-1219, by potently activating FPR2, may induce a state of "cross-desensitization" to other chemoattractant signals. This phenomenon renders the neutrophil unresponsive to migration cues. The proposed signaling cascade is as follows:

-

Receptor Binding and G-Protein Activation: LAR-1219 binds to FPR2, inducing a conformational change that activates associated inhibitory G-proteins (Gαi).

-

Downstream Signaling: The activated G-protein subunits dissociate and modulate the activity of various downstream effectors. This can include the inhibition of adenylyl cyclase and the activation of phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC).

-

Calcium Mobilization and MAPK Activation: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium stores and the activation of protein kinase C (PKC). This cascade can also lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38.

-

Inhibition of Chemotaxis: The sustained and potent activation of these pathways by LAR-1219 may lead to the downregulation or desensitization of other chemoattractant receptors (e.g., CXCR1/2). This cross-desensitization would prevent the neutrophil from sensing and migrating along gradients of other chemoattractants like IL-8.

Below is a diagram illustrating the proposed signaling pathway.

Quantitative Data on LAR-1219 Activity

The potency of LAR-1219 as an FPR2 agonist has been quantified in cellular assays. The following table summarizes the available data on its receptor activation.

| Parameter | Species | Value | Reference |

| EC50 for FPR2 Activation | Human | 0.41 nM | |

| Mouse | 3.4 nM | ||

| Inhibition of Neutrophil Chemotaxis | Human | Data not available in abstracts. Likely requires full-text article access. |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

While the inhibitory effect of LAR-1219 on neutrophil chemotaxis is consistently reported, specific quantitative data such as IC50 values or dose-response curves are not available in the abstracts of the primary literature. Access to the full-text publications is required to extract this detailed information.

Experimental Protocols

The evaluation of LAR-1219's effect on neutrophil chemotaxis likely involved a standardized in vitro migration assay, such as the Boyden chamber or a similar transwell assay. The following is a detailed, representative protocol based on standard methodologies.

Isolation of Human Neutrophils

-

Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., EDTA).

-

Density Gradient Centrifugation: The blood is layered over a density gradient medium (e.g., Ficoll-Paque) and centrifuged. This separates the blood components, with the polymorphonuclear leukocyte (PMN) fraction containing neutrophils being collected.

-

Dextran Sedimentation: The PMN fraction is further purified by dextran sedimentation to remove red blood cells.

-

Hypotonic Lysis: Remaining red blood cells are removed by hypotonic lysis.

-

Cell Purity and Viability: The purity of the neutrophil population is assessed by microscopy after staining, and cell viability is determined using a method such as trypan blue exclusion. A purity of >95% is typically required.

Neutrophil Chemotaxis Assay (Boyden Chamber)

-

Chamber Preparation: A Boyden chamber or a 96-well transwell plate with a polycarbonate membrane (typically 3-5 µm pore size) is used.

-

Chemoattractant and Inhibitor Loading: The lower chamber is filled with a medium containing a known chemoattractant (e.g., fMLP or IL-8) at a concentration that induces optimal migration.

-

Neutrophil Seeding: Isolated neutrophils are resuspended in an appropriate assay buffer and pre-incubated with various concentrations of LAR-1219 or a vehicle control.

-

Migration: The neutrophil suspension is then added to the upper chamber of the transwell. The chamber is incubated at 37°C in a humidified 5% CO2 atmosphere for a period that allows for migration (typically 60-90 minutes).

-

Quantification of Migration: After incubation, the non-migrated cells are removed from the upper surface of the membrane. The membrane is then fixed and stained. The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy. Alternatively, migrated cells in the lower chamber can be lysed and quantified using a fluorescent dye.

-

Data Analysis: The results are expressed as the percentage of inhibition of chemotaxis compared to the vehicle control. An IC50 value can be calculated from the dose-response curve.

The following diagram illustrates the general workflow of a neutrophil chemotaxis assay.

Discussion and Future Directions

The ability of LAR-1219 to inhibit neutrophil chemotaxis through the selective agonism of FPR2 represents a promising strategy for the treatment of inflammatory diseases. By dampening the initial influx of neutrophils to sites of inflammation, LAR-1219 may help to reduce tissue damage and promote a more rapid resolution of the inflammatory response.

Further research is warranted to fully elucidate the intracellular signaling pathways responsible for the inhibitory effect of LAR-1219. A more detailed understanding of the cross-desensitization mechanisms could pave the way for the development of even more specific and potent modulators of neutrophil function. Additionally, in vivo studies are crucial to confirm the therapeutic efficacy of LAR-1219 in relevant disease models. The progression of LAR-1219 into clinical trials will provide valuable insights into its safety and efficacy in human subjects.

Conclusion

LAR-1219 is a potent and selective FPR2 agonist that has demonstrated a clear inhibitory effect on neutrophil chemotaxis in preclinical studies. Its mechanism of action is believed to involve the induction of a desensitized state in neutrophils, rendering them unresponsive to chemoattractant cues. While further research is needed to fully characterize its signaling pathway and to obtain detailed quantitative data on chemotaxis inhibition, LAR-1219 holds significant promise as a novel therapeutic agent for a range of inflammatory conditions. This technical guide provides a foundational understanding of the current knowledge surrounding LAR-1219 and its impact on this fundamental process of the immune response.

References

In-Depth Technical Guide: BMS-986235 Induced Macrophage Phagocytosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986235 is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor critically involved in the resolution of inflammation. A key mechanism through which this compound exerts its pro-resolving effects is the stimulation of macrophage phagocytosis, a fundamental process for the clearance of apoptotic cells and pathogens. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to this compound-induced macrophage phagocytosis, intended to support further research and development in this area.

Core Mechanism of Action

This compound selectively binds to and activates FPR2 on the surface of macrophages. This activation initiates a downstream signaling cascade that ultimately enhances the phagocytic capacity of these immune cells. The process is central to the compound's therapeutic potential in conditions characterized by chronic or unresolved inflammation.

Signaling Pathway

The binding of this compound to FPR2, a Gαi/o-coupled receptor, triggers the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[1] This event initiates a signaling cascade that includes the recruitment of β-arrestin and the activation of the small GTPase RAC1.[1][2] RAC1 is a critical regulator of actin cytoskeleton dynamics, and its activation is essential for the cytoskeletal rearrangements required for phagosome formation and engulfment of target particles.[2]

References

The Role of BMS-986235 and Deucravacitinib (BMS-986165) in Modulating Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of two distinct investigational compounds from Bristol Myers Squibb, clarifying their unique mechanisms of action and their roles in the modulation of cytokine expression. Due to a common association of "BMS" and "cytokine modulation" with the development of TYK2 inhibitors, this guide will first address Deucravacitinib (BMS-986165) , a selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Subsequently, it will detail the function of BMS-986235 , a selective agonist of the Formyl Peptide Receptor 2 (FPR2). This clarification is crucial for researchers in the field of immunology and drug development to accurately understand and investigate the therapeutic potential of these two different molecules.

Deucravacitinib represents a novel approach to treating immune-mediated diseases by targeting the signaling of key pro-inflammatory cytokines. In contrast, this compound is being investigated for its role in promoting the resolution of inflammation, in part through the upregulation of anti-inflammatory cytokines. This guide will provide quantitative data on their effects, detailed experimental protocols for assessing their activity, and visual representations of their signaling pathways and associated experimental workflows.

Part 1: Deucravacitinib (BMS-986165) - A Selective TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1][2] By binding to the regulatory pseudokinase (JH2) domain of TYK2, Deucravacitinib locks the enzyme in an inactive conformation, thereby blocking downstream signaling of key cytokines involved in the pathogenesis of various immune-mediated diseases.[1][2]

Mechanism of Action: Inhibition of Pro-Inflammatory Cytokine Signaling

TYK2 is essential for the signal transduction of interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[3] These cytokines are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, which are critical drivers of inflammation in diseases such as psoriasis. Deucravacitinib's selective inhibition of TYK2 effectively dampens these pro-inflammatory pathways.

Signaling Pathway

The binding of cytokines such as IL-12, IL-23, or Type I IFNs to their respective receptors on the cell surface leads to the activation of receptor-associated TYK2 and another JAK family member (JAK1 or JAK2). The activated kinases then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. These STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to induce the transcription of target inflammatory genes. Deucravacitinib blocks this cascade at the initial TYK2 activation step.

Quantitative Data on Cytokine Modulation

Clinical trials in patients with moderate to severe plaque psoriasis have demonstrated Deucravacitinib's ability to significantly reduce the expression of pro-inflammatory cytokines and biomarkers associated with the IL-23/Th17 pathway.

| Biomarker | Treatment Group (Deucravacitinib) | Placebo Group | Reference |

| IL-17A | -0.240 (adjusted mean change) | -0.067 | |

| IL-17C | -14.850 (adjusted mean change) | -1.664 | |

| IL-19 | -96.445 (adjusted mean change) | -8.119 | |

| IL-20 | -0.265 (adjusted mean change) | -0.064 | |

| Beta-defensin | -65,025.443 (adjusted mean change) | -7553.961 | |

| PI3 | -14.005 (adjusted mean change) | -1.360 | |

| Data from a Phase 2 trial in psoriasis patients at Day 85 with 12 mg once-daily dosing. |

Furthermore, gene expression analysis of skin biopsies from treated patients showed a normalization of the IL-23/Th17 and Type I IFN pathways.

Experimental Protocols

This assay is used to determine the inhibitory effect of Deucravacitinib on cytokine-induced STAT phosphorylation.

Principle: This technique measures the levels of phosphorylated STAT proteins in cell lysates following cytokine stimulation in the presence or absence of the inhibitor.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., peripheral blood mononuclear cells [PBMCs] or a relevant cell line like NK-92) in standard culture medium.

-

Starve cells in serum-free medium for 4-6 hours prior to stimulation.

-

Pre-incubate the cells with varying concentrations of Deucravacitinib or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a specific cytokine (e.g., IL-12 to induce pSTAT4, or IL-23 to induce pSTAT3) for 15-30 minutes at 37°C.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT3 [Tyr705] or anti-pSTAT4) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total STAT to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for both phosphorylated and total STAT.

-

Calculate the ratio of phosphorylated STAT to total STAT for each condition.

-

Determine the IC50 value of Deucravacitinib by plotting the percentage of inhibition against the log concentration of the inhibitor.

-

This method is used to quantify the changes in mRNA levels of specific cytokines and inflammatory markers in skin tissue from patients treated with Deucravacitinib.

Principle: Reverse transcription qPCR (RT-qPCR) measures the amount of a specific RNA. The process involves converting RNA to complementary DNA (cDNA) and then amplifying the cDNA in a qPCR reaction.

Detailed Methodology:

-

Sample Collection and RNA Extraction:

-

Obtain skin punch biopsies from lesional and non-lesional skin of patients at baseline and after treatment.

-

Immediately store biopsies in a stabilizing agent (e.g., RNAlater) or flash-freeze in liquid nitrogen.

-

Extract total RNA from the tissue using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit) following the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

-

RNA Quality and Quantity Assessment:

-

Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit with a mix of oligo(dT) and random primers.

-

-

Quantitative PCR:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., IL17A, IL23A, IFNB1) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).

-

Perform the qPCR reaction in a real-time PCR cycler. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression and comparing the treated samples to the baseline or placebo-treated samples.

-

Part 2: this compound - A Selective FPR2 Agonist

This compound is a selective, orally active agonist of the Formyl Peptide Receptor 2 (FPR2). FPR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in the resolution of inflammation.

Mechanism of Action: Promotion of Inflammatory Resolution

Unlike Deucravacitinib, which blocks pro-inflammatory signaling, this compound actively promotes the resolution of inflammation. It achieves this by mimicking the effects of endogenous pro-resolving mediators. Activation of FPR2 by this compound leads to several anti-inflammatory and pro-resolving cellular responses, including inhibiting neutrophil chemotaxis, stimulating macrophage phagocytosis of apoptotic cells, and modulating cytokine production.

Signaling Pathway

As a GPCR, FPR2 activation by this compound initiates intracellular signaling through the dissociation of heterotrimeric G-proteins (primarily of the Gi family) into their Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors, including adenylyl cyclase and phospholipase C, leading to changes in intracellular second messengers like cAMP and Ca2+, and the activation of signaling cascades such as the MAPK/ERK pathway. This ultimately results in the cellular responses that contribute to the resolution of inflammation.

Quantitative Data on Cytokine Modulation

Studies have shown that this compound can increase the production of the anti-inflammatory cytokine IL-10.

| Parameter | Value (hFPR2) | Value (mFPR2) | Reference |

| EC50 | 0.41 nM | 3.4 nM | |

| EC50 values for FPR2 activation. |

In human whole blood assays, this compound has been shown to increase the production of IL-10 in a dose-dependent manner. In a mouse model, treatment with this compound resulted in increased expression of IL-10 three days after a lipopolysaccharide challenge.

Experimental Protocol

This assay quantifies the production of IL-10 in response to this compound in a physiologically relevant ex vivo system.

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Detailed Methodology:

-

Blood Collection and Treatment:

-

Collect fresh human whole blood from healthy donors into heparinized tubes.

-

Within 2 hours of collection, dilute the blood 1:1 with RPMI-1640 medium.

-

Add varying concentrations of this compound or vehicle (DMSO) to the diluted blood in a 96-well plate.

-

If required, add a stimulant (e.g., lipopolysaccharide [LPS]) to induce a pro-inflammatory state.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Sample Preparation:

-

After incubation, centrifuge the 96-well plate to pellet the blood cells.

-

Carefully collect the supernatant (plasma) for analysis.

-

-

ELISA Procedure (Sandwich ELISA):

-

Use a commercial human IL-10 ELISA kit and follow the manufacturer's instructions.

-

Briefly, coat a 96-well microplate with a capture antibody specific for human IL-10 and incubate overnight.

-

Wash the plate to remove unbound antibody and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Add prepared standards and the collected plasma samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody specific for human IL-10 and incubate for 1 hour.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of IL-10 in the samples by interpolating their absorbance values from the standard curve.

-

Compare the IL-10 concentrations in the this compound-treated samples to the vehicle control.

-

Conclusion

Deucravacitinib (BMS-986165) and this compound represent two distinct and targeted approaches to modulating the immune system. Deucravacitinib, a selective allosteric TYK2 inhibitor, effectively suppresses key pro-inflammatory cytokine pathways (IL-23, IL-12, Type I IFN) and has demonstrated clinical efficacy in immune-mediated diseases like psoriasis. This compound, a selective FPR2 agonist, promotes the resolution of inflammation, in part by enhancing the production of the anti-inflammatory cytokine IL-10.

A thorough understanding of their disparate mechanisms, as detailed in this guide, is essential for the scientific community to design and interpret research accurately, and to advance the development of novel therapies for a range of inflammatory and autoimmune disorders. The provided data and protocols offer a framework for the continued investigation into the nuanced roles of these compounds in cytokine modulation.

References

Preclinical Pharmacology of BMS-986235: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986235, also known as LAR-1219, is a selective and orally active small molecule agonist of the Formyl Peptide Receptor 2 (FPR2).[1][2] FPR2 is a G protein-coupled receptor that plays a critical role in the resolution of inflammation.[3][4] By activating FPR2, this compound promotes pro-resolving pathways, including inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis, which are key processes in clearing inflammatory debris and promoting tissue repair.[5] Preclinical studies have demonstrated its potential in mitigating the adverse cardiac remodeling that leads to heart failure following myocardial infarction. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Core Data Summary

In Vitro Activity

This compound is a potent and selective agonist of both human and murine FPR2, with significantly lower activity at the related FPR1. Its in vitro activity is summarized in the table below.

| Parameter | Species | Value | Assay Description |

| EC50 | Human (hFPR2) | 0.41 nM | G-protein activation/agonist activity |

| EC50 | Mouse (mFPR2) | 3.4 nM | G-protein activation/agonist activity |

| EC50 | Human (hFPR1) | 2800 nM | G-protein activation/agonist activity |